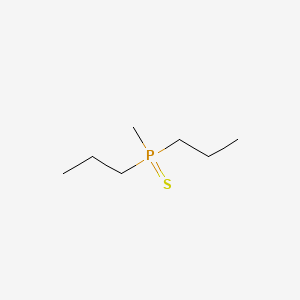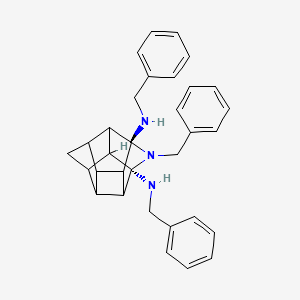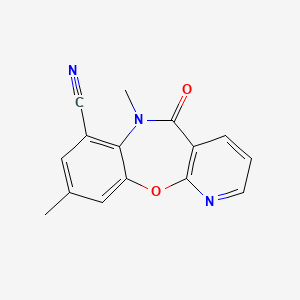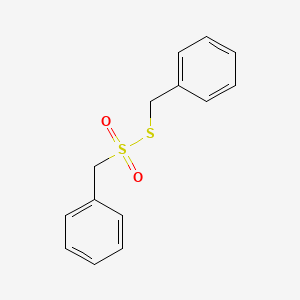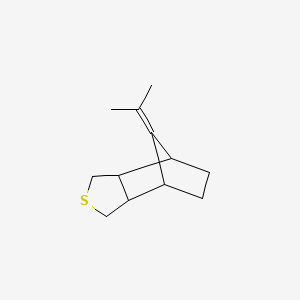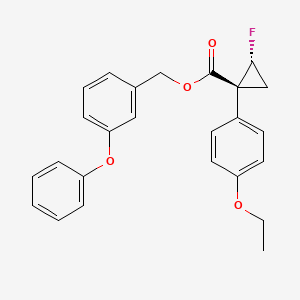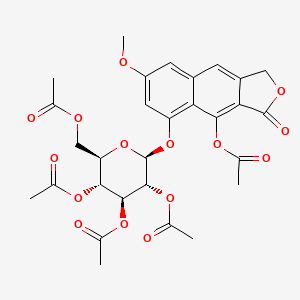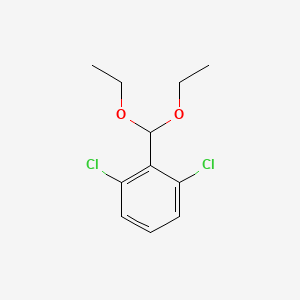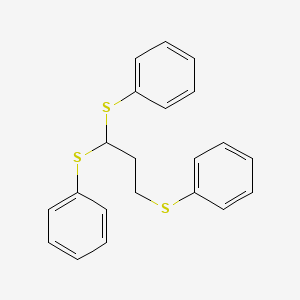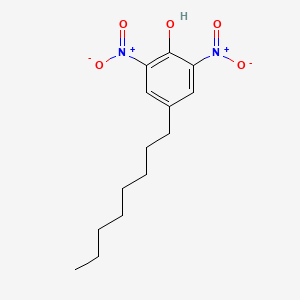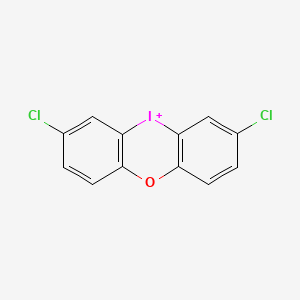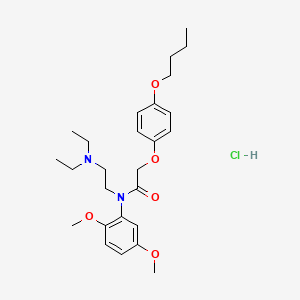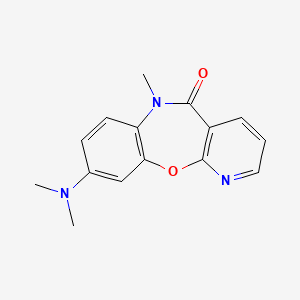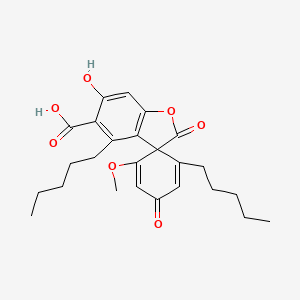
Picrolichenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picrolichenic acid typically involves the use of condensing reagents such as trifluoroacetic anhydride and dicyclohexylcarbodiimide. These reagents facilitate the formation of depsides and depsones, making the preparation of this compound relatively straightforward .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of lichens. The lichens are subjected to various extraction techniques, including solvent extraction and chromatography, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Picrolichenic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products Formed: The major products formed from these reactions include modified depsones and other derivatives with enhanced biological activities .
Scientific Research Applications
Picrolichenic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of depsones and their derivatives.
Industry: this compound is used in the development of new pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of picrolichenic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and interfering with cellular processes. For example, this compound has been shown to inhibit oxidative phosphorylation, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Usnic Acid: Known for its antimicrobial and antioxidant properties.
Salazinic Acid: Exhibits strong antimicrobial and anticancer activities.
Stictic Acid: Known for its antioxidant and anti-inflammatory properties.
Picrolichenic acid stands out due to its unique chemical structure and its broad range of biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
466-34-2 |
|---|---|
Molecular Formula |
C25H30O7 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(26)13-20(31-3)25(15)22-17(11-9-7-5-2)21(23(28)29)18(27)14-19(22)32-24(25)30/h12-14,27H,4-11H2,1-3H3,(H,28,29) |
InChI Key |
LOGCRVAWKCZXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


